N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide is a complex organic compound notable for its diverse functional groups, including a pyridine ring, a pyrazole ring, a dihydrobenzofuran structure, and a sulfonamide moiety. This compound is classified within the broader category of sulfonamide derivatives, which are known for their pharmacological properties.
This compound falls under the classification of heterocyclic compounds due to the presence of nitrogen-containing rings (pyridine and pyrazole). Additionally, it is categorized as a sulfonamide due to the sulfonyl group attached to the nitrogen atom.
The synthesis of N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide involves multiple synthetic steps that introduce various functional groups into the molecule.
Methods:
Technical Details:
The synthesis may require specific conditions such as temperature control, solvent choice (e.g., N-methylpyrrolidone), and the use of bases like triethylamine to facilitate reactions .
The molecular structure of N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide is intricate due to its multiple rings and functional groups.
O=S(=O)(c1ccc2c(c1)CCO2)N(CCn1ccc(-c2ccncc2)n1)C1CCCC1 .The structure includes:
N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide can participate in various chemical reactions due to its functional groups.
Technical Details: Such reactions may require specific conditions such as temperature adjustments or the presence of catalysts to enhance yields.
The mechanism of action for N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide is likely multifaceted due to its complex structure.
The compound may exert its biological effects by:
While specific pathways are not detailed in the literature, similar compounds have shown activity in anticancer and anti-inflammatory contexts, suggesting potential therapeutic applications .
The physical and chemical properties of N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide play an important role in its applications.
This compound exhibits stability under standard laboratory conditions but may be sensitive to strong acids or bases due to the presence of the sulfonamide group. Its solubility profile would likely depend on pH and solvent choice .
N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide has potential applications in various scientific fields:
CAS No.: 2134602-45-0
CAS No.: 15978-08-2
CAS No.: 152405-02-2
CAS No.: 21871-10-3
CAS No.:
CAS No.: 1576-86-9